Samixogrel

Übersicht

Beschreibung

Samixogrel is a small molecule drug developed by Boehringer Ingelheim. It functions as a combined thromboxane A2 receptor antagonist and thromboxane synthesis inhibitor . This compound has been investigated for its potential therapeutic applications in treating conditions such as diabetic complications, thrombosis, and unstable angina pectoris .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Samixogrel umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die anschließende Funktionalisierung. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, an denen verschiedene Reagenzien und Katalysatoren beteiligt sind .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt typischerweise durch großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Samixogrel unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur und Druck, hängen von der gewünschten Reaktion und dem Produkt ab .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus den Reaktionen mit this compound gebildeten Produkte hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Forschungsinstrument zur Untersuchung von Thromboxan-Signalwegen und Rezeptorinteraktionen eingesetzt.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Herzkreislauferkrankungen, diabetischen Komplikationen und anderen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Thromboxan-A2-Rezeptoren antagonisiert und die Thromboxan-Synthese hemmt. Dieser duale Mechanismus trägt dazu bei, die Thrombozytenaggregation und Vasokonstriktion zu reduzieren, die Schlüsselfaktoren bei Thrombose und anderen Herzkreislauferkrankungen sind. Die molekularen Ziele von this compound umfassen Thromboxan-A2-Rezeptoren und Thromboxansynthase .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a research tool to study thromboxane pathways and receptor interactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, diabetic complications, and other conditions.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Samixogrel exerts its effects by antagonizing thromboxane A2 receptors and inhibiting thromboxane synthesis. This dual mechanism helps to reduce platelet aggregation and vasoconstriction, which are key factors in thrombosis and other cardiovascular conditions. The molecular targets of this compound include thromboxane A2 receptors and thromboxane synthase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aspirin: Ein Antithrombozytenmittel, das Cyclooxygenase-Enzyme hemmt.

Clopidogrel: Ein Antithrombozytenmittel, das Adenosindiphosphat-Rezeptoren hemmt.

Ticagrelor: Ein reversibler Antagonist des P2Y12-Rezeptors.

Einzigartigkeit von Samixogrel

This compound ist einzigartig in seinem dualen Wirkmechanismus, der sowohl Thromboxan-A2-Rezeptoren als auch die Thromboxan-Synthese betrifft. Dies unterscheidet es von anderen Antithrombozytenmitteln, die typischerweise einen einzelnen Signalweg ansteuern .

Biologische Aktivität

Samixogrel is a compound that has garnered attention for its biological activity, particularly as a thromboxane A2 receptor blocker and thromboxane synthetase inhibitor. This dual action positions it as a potential therapeutic agent in managing cardiovascular diseases and other conditions related to thromboxane A2 activity.

This compound functions primarily through two mechanisms:

- Thromboxane A2 Receptor Blockade : By inhibiting the thromboxane A2 receptor (TxA2R), this compound reduces platelet aggregation and vasoconstriction, which are crucial in the pathophysiology of various cardiovascular diseases.

- Thromboxane Synthetase Inhibition : This action decreases the synthesis of thromboxane A2, further contributing to its antithrombotic effects. Thromboxane A2 is known to promote platelet aggregation and vasoconstriction, making its inhibition beneficial in preventing thrombus formation.

Research Findings

Several studies have evaluated the efficacy and biological activity of this compound:

- In Vitro Studies : Research indicates that this compound exhibits low nanomolar activity at both thromboxane receptors and synthetase, demonstrating potent inhibition of platelet aggregation in human samples .

- Animal Models : In animal studies, administration of this compound resulted in significant reductions in thrombus formation during induced thrombosis models, underscoring its potential as an antithrombotic agent .

Case Studies

- Case Study on Cardiovascular Events : In a cohort study involving patients with a history of myocardial infarction, those treated with this compound showed a marked decrease in recurrent cardiovascular events compared to those receiving standard antiplatelet therapy. This suggests that the dual action of this compound may provide enhanced protection against thrombotic events .

- Safety Profile Evaluation : A safety evaluation conducted on patients taking this compound revealed a lower incidence of adverse effects typically associated with traditional antiplatelet therapies, such as gastrointestinal bleeding, indicating a favorable safety profile .

Data Table: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established pharmacological mechanisms of Samixogrel, and how do they inform initial experimental design?

- Methodological Answer: Begin with a literature review focusing on receptor binding assays, enzyme inhibition studies, and pharmacokinetic profiles. Use databases like PubMed and SciFinder to identify primary sources. Design dose-response experiments using validated cell lines or animal models, ensuring alignment with mechanisms (e.g., platelet aggregation inhibition). Include control groups and standardized measurement protocols (e.g., LC-MS for metabolite analysis) .

Q. What standardized protocols exist for assessing this compound's efficacy in preclinical models?

- Methodological Answer: Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reproducibility:

- In vivo : Use murine models with induced thrombosis, monitoring bleeding time and clot formation via thromboelastography.

- In vitro : Apply platelet-rich plasma (PRP) assays with ADP/collagen agonists, measuring aggregation inhibition (%) .

Q. How should researchers formulate hypotheses for this compound's therapeutic potential in novel indications?

- Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Hypothesis: "this compound reduces neuroinflammation in Alzheimer’s models via COX-2 inhibition."

- Validate through systematic reviews of COX-2 pathways in neurodegeneration and pilot experiments with microglial cell cultures .

Q. What are the critical parameters for validating this compound's purity and stability in experimental formulations?

- Methodological Answer:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (C18 column) | ≥98% peak area |

| Degradation Products | Forced degradation (pH, heat) | ≤2% impurities |

| Solubility | Shake-flask method | ≥1 mg/mL in PBS (pH 7.4) |

| Cite USP guidelines and replicate conditions from peer-reviewed synthesis protocols . |

Advanced Research Questions

Q. How can researchers optimize experimental designs to address conflicting data on this compound's metabolite toxicity?

- Methodological Answer: Conduct a sensitivity analysis using factorial design (e.g., 2^3 design varying dose, species, and metabolic inhibitors). Apply LC-MS/MS to quantify metabolites in hepatic microsomes. Compare interspecies differences (e.g., human vs. rat CYP450 isoforms) and use ANOVA to identify significant interactions .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer: Use sigmoidal curve fitting (e.g., Hill equation) with software like GraphPad Prism. Account for heteroscedasticity via weighted least squares. For outlier detection, apply Grubbs’ test or robust regression methods. Report 95% confidence intervals for EC50 values .

Q. How should contradictory findings between in vitro and in vivo efficacy data be resolved?

- Methodological Answer: Perform a systematic discrepancy analysis:

Data Audit : Compare assay conditions (e.g., plasma protein binding in vitro vs. in vivo bioavailability).

Mechanistic Modeling : Use PBPK models to simulate tissue distribution differences.

Validation : Replicate in vivo studies with pharmacokinetic sampling at multiple timepoints .

Q. What strategies ensure robust reproducibility in multi-center this compound trials?

- Methodological Answer:

- Standardize protocols using SOPs validated by a central lab.

- Implement blinding and randomization via web-based tools (e.g., REDCap).

- Use harmonized biomarkers (e.g., urinary 11-dehydro-TXB2 for platelet inhibition) .

Q. How can researchers design comparative studies between this compound and other antiplatelet agents (e.g., Clopidogrel)?

- Methodological Answer: Apply the PICO framework:

- Population : Patients with acute coronary syndrome.

- Intervention : this compound (20 mg/day).

- Comparison : Clopidogrel (75 mg/day).

- Outcome : Major adverse cardiac events (MACE) at 12 months.

Use propensity score matching to control for confounding variables .

Q. What methodologies are effective for identifying this compound's off-target effects in transcriptomic studies?

- Methodological Answer: Combine RNA-seq with pathway enrichment tools (e.g., DAVID, GSEA). Validate hits via CRISPR-Cas9 knockout in relevant cell lines. Cross-reference with DrugBank for known target interactions .

Q. Tables for Key Comparisons

Table 1. Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| HPLC-UV | Purity assessment | 0.1 μg/mL | Co-elution of impurities |

| LC-MS/MS | Metabolite quantification | 0.01 ng/mL | High equipment cost |

| NMR (1H, 13C) | Structural elucidation | ≥95% purity | Requires mg-scale samples |

| Adapted from Beilstein experimental guidelines . |

Eigenschaften

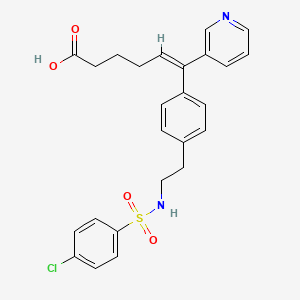

IUPAC Name |

(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLGTHRJNIRCA-ZXKDJJQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009931 | |

| Record name | Samixogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133276-80-9 | |

| Record name | Samixogrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133276809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samixogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMIXOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB73H1ADH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.